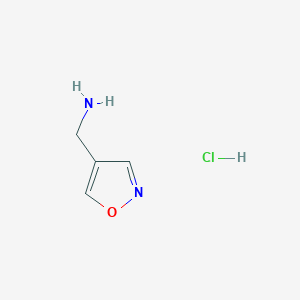

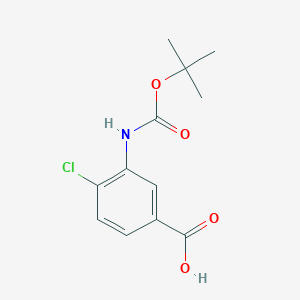

![molecular formula C8H10O3 B061601 Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 180464-92-0](/img/structure/B61601.png)

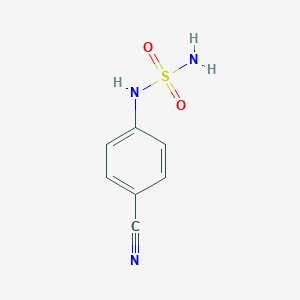

Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate involves various synthetic routes, including both one-step and two-step methodologies. These methods highlight its versatility as a substrate in organic synthesis for preparing medical and pharmaceutical products due to its significant role as a precursor for new bioactive molecules (Farooq & Ngaini, 2019).

Molecular Structure Analysis

Molecular structure analysis has shown that compounds like methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate exhibit a variety of mesophases due to their structured nature. The structural analysis is crucial in understanding the transitional properties of these compounds and their phase behaviors, which are essential for applications in materials science (Henderson & Imrie, 2011).

Chemical Reactions and Properties

Chemical reactions involving methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate are diverse, demonstrating its reactivity and functionalization capabilities. Its role in the metathesis of functionalized olefins, for instance, showcases its utility in organic synthesis and polymer chemistry, offering insights into the development of new catalytic systems (Lefebvre et al., 1995).

Physical Properties Analysis

The physical properties of methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate and related compounds, such as pentane-1,5-diol, have been studied for their applications in dermatology, revealing their efficacy, safety, and pharmaceutical properties. Such analyses are critical for understanding their behavior in various formulations and potential for topical administration (Jacobsson Sundberg & Faergemann, 2008).

Chemical Properties Analysis

The chemical properties of methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate, including its role in synthesis and reactivity patterns, have been extensively researched. Developments in its synthesis and reactivity, especially concerning methylene- and alkylidenecyclopropane derivatives, underline the compound's importance in organic chemistry and its potential in creating new molecules with desired functionalities (Pellissier, 2014).

科学的研究の応用

Synthesis and Incorporation into Peptides

Derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, synthesized starting from [1.1.1]propellane, serve as rigid analogues of γ-aminobutyric acid and have been successfully incorporated into linear and cyclic peptides. This represents a significant contribution to peptide chemistry, offering new avenues for developing peptide-based therapeutics and biochemical tools (Pätzel et al., 2004).

Ring Opening Reactions

The study on the synthesis and ring-opening reactions of 2-silabicyclo[2.1.0]pentane highlights the compound's utility in generating structures with diverse functional groups. This work opens up new possibilities for the synthesis of complex molecules with potential applications in drug development and materials science (Maas et al., 2004).

Anticancer Drug Development

Research into amino acetate functionalized Schiff base organotin(IV) complexes, involving the reaction of potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate with PhnSnCl4-n, demonstrates potential applications in anticancer drug development. These complexes have shown notable cytotoxicity against various human tumor cell lines, indicating their promise as anticancer agents (Basu Baul et al., 2009).

Bioisosteres for Drug Design

The synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, as reported by Hughes et al. (2019), illustrates the application of bicyclo[1.1.1]pentanes as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes in drug design. This method facilitates the incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, highlighting its utility in the development of novel therapeutics (Hughes et al., 2019).

Enantioselective C–H Functionalization

The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes represents a groundbreaking approach to accessing chiral substituted bicyclo[1.1.1]pentanes, crucial for pharmaceutical research and development. This innovative strategy, employing intermolecular sp3 C–H insertion reactions, facilitates the creation of chiral BCP derivatives, showcasing the compound's significance in synthetic organic chemistry and drug discovery (Garlets et al., 2020).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-6(10)8-2-7(3-8,4-8)5-9/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHCZCYZLWROJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)(C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

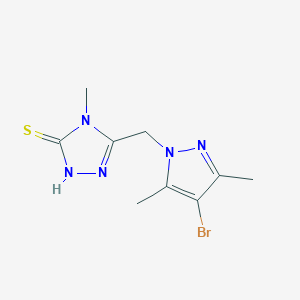

![3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B61528.png)

![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)